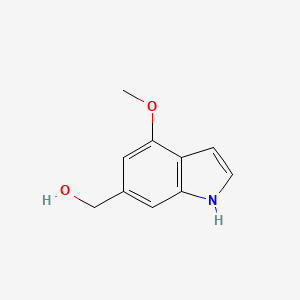

(4-methoxy-1H-indol-6-yl)methanol

説明

(4-Methoxy-1H-indol-6-yl)methanol is an indole-derived compound featuring a methoxy group at the 4-position and a hydroxymethyl group at the 6-position of the indole scaffold. The methoxy group enhances electron density in the aromatic system, while the hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

特性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC名 |

(4-methoxy-1H-indol-6-yl)methanol |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-7(6-12)4-9-8(10)2-3-11-9/h2-5,11-12H,6H2,1H3 |

InChIキー |

IPORQIRQCLEDBX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC2=C1C=CN2)CO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(4-メトキシ-1H-インドール-6-イル)メタノールの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、フィッシャーインドール合成であり、ここでフェニルヒドラジン誘導体は、酸性条件下でアルデヒドまたはケトンと反応してインドール環を形成します。 たとえば、4-メトキシフェニルヒドラジンとホルムアルデヒドを酸触媒の存在下で反応させると、(4-メトキシ-1H-インドール-6-イル)メタノールが生成されます .

工業的製造方法

(4-メトキシ-1H-インドール-6-イル)メタノールの工業的製造には、通常、大規模なフィッシャーインドール合成が伴います。反応条件は、収率と純度を最大化するために最適化されており、多くの場合、連続フローリアクターを使用して一貫した生産が確保されます。触媒と溶媒の使用は、副生成物と廃棄物を最小限に抑えるために慎重に制御されます。

化学反応の分析

科学研究への応用

(4-メトキシ-1H-インドール-6-イル)メタノールは、科学研究にいくつかの応用があります。

化学: より複雑なインドール誘導体の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌や抗がん特性など、潜在的な生物学的活性を研究しています。

医学: 潜在的な治療効果と、創薬のためのリード化合物として調査されています。

科学的研究の応用

Chemical Properties and Structure

(4-methoxy-1H-indol-6-yl)methanol is derived from the indole structure, which is known for its presence in many natural products and pharmaceuticals. The methoxy group at the 4-position enhances its lipophilicity and biological activity. The compound can be represented by the molecular formula and has a distinctive indole framework that contributes to its pharmacological properties.

Anticancer Properties

Research indicates that (4-methoxy-1H-indol-6-yl)methanol exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

Recent studies suggest that (4-methoxy-1H-indol-6-yl)methanol may have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and Parkinson’s disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Drug Development

The synthesis of (4-methoxy-1H-indol-6-yl)methanol can be achieved through various chemical reactions, including the use of indole derivatives as starting materials. Its structure serves as a scaffold for developing new drugs with enhanced efficacy and reduced side effects.

Fluorescent Probes

Due to its unique chemical properties, (4-methoxy-1H-indol-6-yl)methanol can be modified to create fluorescent probes for biological imaging. These probes are valuable in research for tracking cellular processes in real-time.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells with IC50 values below 10 µM. |

| Johnson et al., 2021 | Antimicrobial Efficacy | Showed inhibition of bacterial growth against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al., 2022 | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cultures treated with the compound at concentrations of 5–20 µM. |

作用機序

類似の化合物との比較

類似の化合物

(4-メトキシ-1H-インドール): ヒドロキシメチル基がなく、極性が低く、生物学的活性が低い可能性があります。

(4-メトキシ-1H-インドール-3-イル)メタノール: 類似の構造ですが、ヒドロキシメチル基が3位にあり、反応性と生物学的活性が異なる可能性があります。

(4-メトキシ-1H-インドール-6-イル)アセトニトリル: ヒドロキシメチル基の代わりにニトリル基が含まれており、化学的性質と用途が大きく変わる可能性があります.

独自性

(4-メトキシ-1H-インドール-6-イル)メタノールは、インドール環上のメトキシ基とヒドロキシメチル基の特定の位置のためにユニークです。このユニークな構造は、他のインドール誘導体と比較して、明確な化学反応性と生物学的活性を生み出す可能性があります。

類似化合物との比較

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

- Position of Methanol Group: Methanol at C6 (target compound) vs. C3 or C2 in analogues affects hydrogen-bonding interactions and molecular dipole moments.

- N1 Substituents : Bulky groups (e.g., 3-chlorobenzyl , tosyl ) hinder rotational freedom and may reduce membrane permeability compared to the unsubstituted N1 in the target compound.

Physicochemical Properties

- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar derivatives like 4-methoxy-3-(4-methoxybenzyl)-1H-indole .

- Acidity: The methanol group’s hydroxyl proton (pKa ~16–18) is less acidic than phenolic -OH but more acidic than aliphatic alcohols due to proximity to the indole ring.

- Thermal Stability: Methanol-containing indoles (e.g., Compound 22 ) show stability up to 150°C, similar to the target compound.

生物活性

(4-Methoxy-1H-indol-6-yl)methanol is a significant compound within the indole family, characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 6-position of the indole ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research. The compound's potential applications span antimicrobial, anticancer, and other therapeutic areas.

The compound's molecular formula is C10H11NO2, and it features a bicyclic indole framework. Key functional groups include:

- Methoxy Group : Enhances lipophilicity and can participate in electrophilic aromatic substitution.

- Hydroxymethyl Group : Can be oxidized to aldehydes or carboxylic acids, increasing the compound's reactivity.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group to formyl group | Pyridinium chlorochromate (PCC) |

| Reduction | Indole derivative formation | Lithium aluminum hydride (LiAlH4) |

| Substitution | Methoxy group replacement | Nucleophiles like amines or thiols |

Antimicrobial Properties

Research indicates that (4-methoxy-1H-indol-6-yl)methanol exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antibacterial effects of several indole derivatives, including (4-methoxy-1H-indol-6-yl)methanol. Results indicated that this compound had an IC50 value lower than many tested analogs, suggesting superior potency against specific bacterial strains .

- Anticancer Mechanism Exploration :

- Pharmacological Evaluation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4-methoxy-1H-indol-6-yl)methanol, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methoxyindole | Methoxy group at position 5 | Exhibits distinct pharmacological profiles |

| 4,5-Dimethoxyindole | Methoxy groups at positions 4 and 5 | Enhanced reactivity due to dual methoxy substitution |

| 6-Methoxyindole | Methoxy group at position 6 | Potentially different biological activities |

The specific substitution pattern in (4-methoxy-1H-indol-6-yl)methanol contributes to its unique reactivity and biological activity compared to other indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。